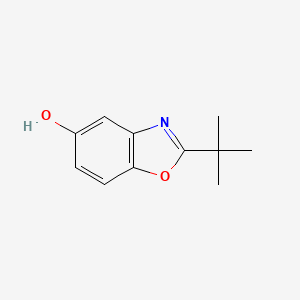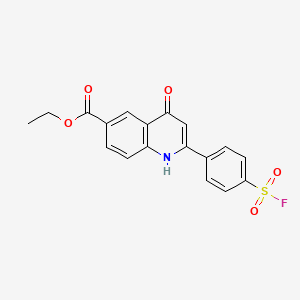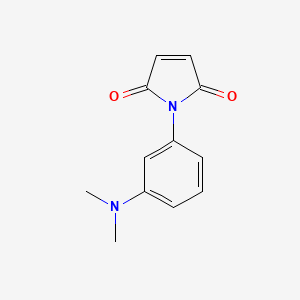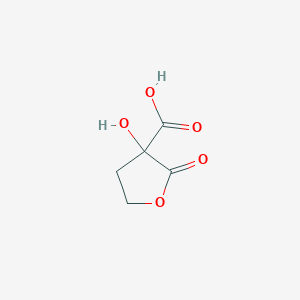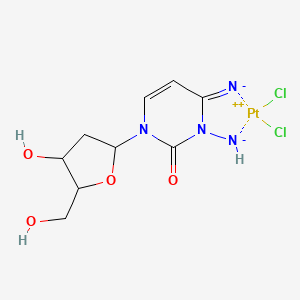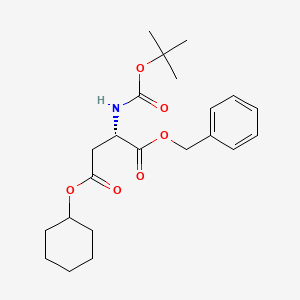
Boc-Asp(Ochex)-Obzl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Asp(Ochex)-Obzl, also known as N-α-t.-Boc-L-aspartic acid β-cyclohexyl ester, is a compound commonly used in solid-phase peptide synthesis (SPPS). It serves as a standard building block for introducing aspartic acid in Boc SPPS, minimizing aspartimide formation, particularly in problematic sequences such as Asp-Gly .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Asp(Ochex)-Obzl typically involves the protection of the amino group of aspartic acid with a tert-butyloxycarbonyl (Boc) group and the esterification of the carboxyl group with a cyclohexyl ester. The reaction conditions often include the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Asp(Ochex)-Obzl undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) to expose the free amino group.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous conditions.
Major Products Formed
Hydrolysis: Aspartic acid and cyclohexanol.
Deprotection: Free amino group of aspartic acid.
Coupling: Peptide chains with aspartic acid residues.
Wissenschaftliche Forschungsanwendungen
Boc-Asp(Ochex)-Obzl is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes
Wirkmechanismus
The mechanism of action of Boc-Asp(Ochex)-Obzl involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The cyclohexyl ester provides stability and minimizes aspartimide formation, ensuring the integrity of the peptide chain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Asp(OMe)-OH: Boc-L-aspartic acid methyl ester.
Boc-Asp(OtBu)-OH: Boc-L-aspartic acid tert-butyl ester.
Fmoc-Asp-OBzl: Fmoc-L-aspartic acid benzyl ester.
Uniqueness
Boc-Asp(Ochex)-Obzl is unique due to its cyclohexyl ester, which provides enhanced stability and minimizes aspartimide formation compared to other esters like methyl or tert-butyl esters. This makes it particularly useful in synthesizing peptides with problematic sequences .
Eigenschaften
Molekularformel |
C22H31NO6 |
|---|---|
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
1-O-benzyl 4-O-cyclohexyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
InChI |
InChI=1S/C22H31NO6/c1-22(2,3)29-21(26)23-18(14-19(24)28-17-12-8-5-9-13-17)20(25)27-15-16-10-6-4-7-11-16/h4,6-7,10-11,17-18H,5,8-9,12-15H2,1-3H3,(H,23,26)/t18-/m0/s1 |
InChI-Schlüssel |
BPTSVUOQFYIPDF-SFHVURJKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCCC1)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2-Phenylquinolin-4-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B12894615.png)
![1-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12894618.png)
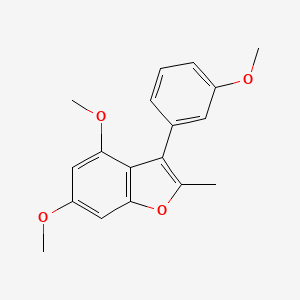
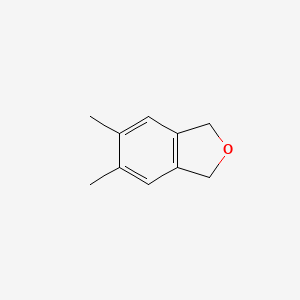
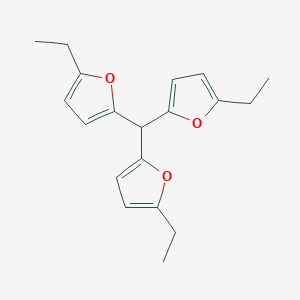
![2-Bromo-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-one](/img/structure/B12894631.png)

